9-Hydroxyhexadecan-8-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4444-11-5 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
9-hydroxyhexadecan-8-one |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15(17)16(18)14-12-10-8-6-4-2/h15,17H,3-14H2,1-2H3 |
InChI Key |
GEOUKYZTVQMHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)CCCCCCC)O |
Origin of Product |
United States |
Chiroptical Spectroscopy with Computational Analysis:as Mentioned Previously, Vibrational Circular Dichroism Vcd is a Powerful Non Destructive Method for Assigning Absolute Configuration.wikipedia.orgthe Process Involves:
Measuring the experimental VCD spectrum of an enantiomerically pure or enriched sample of 9-Hydroxyhexadecan-8-one.
Performing quantum mechanical calculations, typically using Density Functional Theory (DFT), to predict the theoretical VCD spectra for both the (R)- and (S)-enantiomers.
Comparing the experimental spectrum with the two calculated spectra. A direct match in the pattern of positive and negative bands provides a confident assignment of the absolute configuration. wikipedia.orgnih.gov
Chiral Chromatography:while Primarily a Separation Technique, Chiral Hplc Can Contribute to the Confirmation of Stereochemistry.nih.govnih.govonce a Standard Sample of a Known Enantiomer E.g., from Stereoselective Synthesis is Available, Its Retention Time on a Specific Chiral Column Can Be Established. Subsequent Samples Can then Be Analyzed, and the Identity of Their Enantiomeric Components Can Be Confirmed by Comparing Their Retention Times to That of the Known Standard.
Through the application of these established methodologies, the absolute stereochemistry of each enantiomer of 9-Hydroxyhexadecan-8-one can be unequivocally confirmed.
Isolation and Structural Elucidation of 9 Hydroxyhexadecan 8 One from Complex Matrices
Extraction Methodologies from Biological and Environmental Samples
The extraction of 9-Hydroxyhexadecan-8-one, a moderately polar long-chain fatty acid derivative, from complex matrices like soil, plant tissues, or animal fluids, necessitates methods that can effectively separate lipids from other cellular components. The choice of method depends on the nature of the sample and the bonding of the target molecule within the matrix.
Commonly employed techniques include solvent extraction methods, which are considered the gold standard for lipid recovery. The Folch and Bligh and Dyer methods, using chloroform/methanol mixtures, are widely applied to extract lipids from animal tissues and biological fluids. wikipedia.org For plant materials, a preliminary extraction with hot isopropanol (B130326) is often recommended to deactivate lipolytic enzymes that could otherwise degrade the target analytes. organic-chemistry.org
For environmental samples such as soil, different hydrolysis procedures may be required to release fatty acids and their derivatives from macromolecules. Acid digestion and saponification (alkaline hydrolysis) are two such methods. While acid digestion is reported to be more effective for extracting 3-hydroxy fatty acids, saponification shows higher efficiency for recovering 2-hydroxy fatty acids and unmodified fatty acids from soil. np-mrd.org
Solid-phase extraction (SPE) offers a more selective alternative to liquid-liquid extraction. SPE can be used to fractionate complex lipid extracts into different classes, such as neutral lipids, free fatty acids, and phospholipids (B1166683), by using specific combinations of solid adsorbents and eluting solvents. nih.gov For instance, aminopropyl-bonded silica (B1680970) columns can be employed to separate neutral lipids from acidic ones. researchgate.net This technique is particularly useful for isolating oxygenated fatty acids from milk fat prior to further analysis. nih.gov
Table 1: Comparison of Extraction Techniques for Lipid-Related Molecules
| Extraction Technique | Principle | Typical Matrix | Advantages | Disadvantages |
|---|---|---|---|---|
| Solvent Extraction (e.g., Folch, Bligh & Dyer) | Partitioning of lipids into a water-immiscible organic solvent (e.g., chloroform/methanol). wikipedia.org | Animal Tissues, Biological Fluids | High recovery for a broad range of lipids. | Co-extraction of non-lipid contaminants; use of chlorinated solvents. |
| Saponification | Alkaline hydrolysis to release esterified fatty acids as salts. np-mrd.org | Soil, Fats, Oils | Effective for releasing covalently bound lipids. | Can degrade certain labile compounds; requires a subsequent acidification step. |
| Acid Digestion | Acid hydrolysis to break ester and amide bonds. np-mrd.org | Soil | Efficient for releasing specific types of hydroxy fatty acids. | Harsh conditions can lead to analyte degradation or isomerization. |
| Solid-Phase Extraction (SPE) | Differential adsorption of analytes onto a solid support followed by selective elution. nih.gov | Lipid Extracts, Milk Fat, Aqueous Solutions | High selectivity; allows for fractionation of lipid classes. nih.govresearchgate.net | Requires method development; potential for irreversible adsorption. |
Chromatographic Separation Techniques
Following extraction, the crude lipid fraction contains a multitude of compounds. Chromatographic techniques are essential to isolate this compound from other components.
Column Chromatography
Column chromatography is a fundamental purification technique used to separate individual compounds from a mixture. For the separation of keto fatty acids, silica gel is a commonly used stationary phase. researchgate.net The separation is based on the differential adsorption of the sample components to the silica. A solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane (B92381), is typically used to elute the compounds. Nonpolar lipids will elute first, followed by compounds of increasing polarity. Given its hydroxyl and ketone functional groups, this compound would be expected to elute with a solvent of intermediate polarity. The collected fractions are typically monitored by Thin Layer Chromatography to identify those containing the desired compound.
Thin Layer Chromatography
Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive technique used to monitor the progress of a reaction, check the purity of a compound, and determine the appropriate solvent system for column chromatography. nih.gov For this compound, a silica gel plate would serve as the stationary phase.
The choice of mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.3 and 0.5.
Since this compound is not colored and does not fluoresce under standard UV light (254 nm) unless it contains a chromophore, a visualization reagent is required. mdpi.com Several staining agents can be used to detect alcohols and ketones on a TLC plate. nist.gov
Potassium Permanganate (KMnO4) stain: Reacts with oxidizable groups like the hydroxyl group, appearing as a yellow spot on a purple background.
Vanillin-sulfuric acid or p-Anisaldehyde-sulfuric acid stain: These reagents react with many functional groups, including alcohols and ketones, to produce colored spots upon heating.
2,4-Dinitrophenylhydrazine (DNPH) stain: This reagent is specific for aldehydes and ketones, forming yellow-to-orange spots corresponding to the hydrazone derivatives. rsc.orgresearchgate.net
Advanced Spectroscopic Characterization Techniques
Once isolated, the definitive structure of this compound is determined using a combination of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals. The proton on the carbon bearing the hydroxyl group (C9-H) would appear as a multiplet around 3.6-4.2 ppm. The protons on the carbons adjacent to the ketone (C7-H₂ and C10-H₂) would be deshielded and appear in the range of 2.2-2.7 ppm. The terminal methyl group (C16-H₃) would appear as a triplet around 0.8-0.9 ppm, while the numerous methylene (B1212753) (CH₂) groups of the aliphatic chains would produce a large, overlapping signal cluster between 1.2-1.6 ppm.
¹³C NMR Spectroscopy: This provides information on the number of non-equivalent carbons and their functional groups. The most downfield signal would be the carbonyl carbon (C8) of the ketone, expected in the 205-220 ppm region. chemicalbook.com The carbon attached to the hydroxyl group (C9) would resonate around 70-80 ppm. The carbons of the long alkyl chains would appear in the upfield region of 14-40 ppm. ucdavis.edu
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. organic-chemistry.org An HSQC spectrum would definitively link the proton signal at ~3.6-4.2 ppm to the carbon signal at ~70-80 ppm, confirming the position of the hydroxyl group. Similarly, it would connect the protons at ~2.2-2.7 ppm to the carbons adjacent to the carbonyl group. This technique is invaluable for assigning the complex signals in both the ¹H and ¹³C spectra, especially for the overlapping methylene resonances.
Table 2: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (C8) | - | ~210 |
| CH-OH (C9) | ~3.9 (multiplet) | ~72 |
| CH₂ (adjacent to C=O, C7) | ~2.4 (triplet) | ~42 |
| CH₂ (adjacent to CH-OH, C10) | ~1.5 (multiplet) | ~35 |
| Terminal CH₃ (C16) | ~0.9 (triplet) | ~14 |
| Other CH₂ groups | 1.2 - 1.6 (multiplet) | 22 - 32 |
Mass Spectrometry (MS, HRMS, ESI-MS, QTOF-MS, MALDI-TOF)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
Mass Spectrometry (MS): In its basic form, MS will show the molecular ion peak [M]⁺ or a related ion like the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (C₁₆H₃₂O₂), the molecular weight is 272.47 g/mol . A key fragmentation pattern for α-hydroxy ketones is cleavage of the bond between the carbonyl and the hydroxyl-bearing carbon. This would lead to characteristic fragment ions that help to pinpoint the location of the functional groups.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique suitable for polar and thermally labile molecules. researchgate.net It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, making it ideal for determining the molecular weight. When coupled with tandem MS (MS/MS), controlled fragmentation can be induced to obtain structural information. For hydroxy fatty acids, characteristic fragmentation includes the loss of water (H₂O) and cleavage at positions alpha and beta to the hydroxyl group.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): QTOF-MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution, mass accuracy, and sensitivity. This makes it a powerful tool for both identifying and quantifying lipids in complex biological mixtures.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another soft ionization technique particularly useful for analyzing a wide range of organic molecules, including lipids, with high throughput. The analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the analyte molecules, typically as singly charged ions. This method is excellent for obtaining the molecular weight of the intact molecule with minimal fragmentation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound, as it provides definitive information about the presence of key functional groups. The molecular structure of this compound contains two primary functional groups that give rise to characteristic absorption bands in the IR spectrum: a hydroxyl (-OH) group and a carbonyl (C=O) group of a ketone.
The presence of the hydroxyl group is identified by a strong, broad absorption band in the region of 3600–3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The exact position and shape of this band can be influenced by concentration and the solvent used. In addition to the stretching vibration, an O-H bending vibration may also be observed.
The ketone carbonyl group (C=O) is one of the most recognizable features in an IR spectrum, producing a strong, sharp absorption band. For saturated aliphatic ketones like this compound, this C=O stretching vibration typically appears in the range of 1725–1705 cm⁻¹. masterorganicchemistry.com The high intensity of this peak is due to the large change in dipole moment associated with the C=O bond stretching.
Furthermore, the spectrum will display characteristic C-H stretching and bending vibrations from the long aliphatic chain. The C-H stretching vibrations for the methylene (-CH₂) and methyl (-CH₃) groups are expected to appear just below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ region. These peaks are often sharp and of medium to strong intensity.
While a complete spectrum for this compound is not widely published, data from related synthetic procedures have noted the appearance of keto-alcohols, such as this compound, which exhibit characteristic hydroxyl absorptions around 3570 cm⁻¹ and 3480 cm⁻¹. The presence of these functional groups is a primary indicator in the analysis of complex mixtures.
The key diagnostic IR absorption bands for this compound are summarized in the table below.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
|---|---|---|---|---|
| Hydroxyl (O-H) | Stretching (H-bonded) | 3600–3200 | Strong | Broad |
| Carbonyl (C=O) | Stretching | 1725–1705 | Strong | Sharp |
| Alkane (C-H) | Stretching | 2960–2850 | Medium-Strong | Sharp |
Optical Rotation and Chiroptical Studies for Enantiomeric Purity
The this compound molecule possesses a chiral center at the carbon atom bearing the hydroxyl group (C-9). Consequently, it can exist as a pair of enantiomers: (R)-9-Hydroxyhexadecan-8-one and (S)-9-Hydroxyhexadecan-8-one. These enantiomers are non-superimposable mirror images and will rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is fundamental to characterizing the enantiomeric purity of a sample.
Optical rotation is measured using a polarimeter, and the result is reported as the specific rotation ([α]). The specific rotation is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). wikipedia.org The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line, 589 nm), denoted as [α]²⁰_D. wikipedia.org A positive (+) sign indicates dextrorotatory (clockwise) rotation, while a negative (-) sign indicates levorotatory (counter-clockwise) rotation. wikipedia.org
While specific rotation values for the enantiomers of this compound are not prominently documented in publicly available literature, a pure sample of one enantiomer would exhibit a specific rotation, whereas a racemic mixture (a 50:50 mixture of both enantiomers) would be optically inactive, showing a specific rotation of 0°.
For a more detailed analysis of stereochemistry and enantiomeric purity, advanced chiroptical techniques such as Vibrational Circular Dichroism (VCD) are employed. wikipedia.org VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgyoutube.com This results in a spectrum with positive and negative bands that provide a unique fingerprint of the molecule's absolute configuration. wikipedia.orgnih.gov By comparing the experimental VCD spectrum of an unknown sample to the computationally predicted spectrum for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry can be unambiguously determined. wikipedia.org This method is particularly powerful as it provides rich structural information beyond a single rotation value.
The determination of enantiomeric excess (ee) in a mixture can be achieved by measuring the observed specific rotation and comparing it to the known specific rotation of the pure enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for determining enantiomeric purity by separating the two enantiomers. nih.govnih.gov
Table 2: Principles of Optical and Chiroptical Analysis for this compound
| Parameter | Technique | Description | Sample Application |
|---|---|---|---|
| Specific Rotation ([α]) | Polarimetry | Measures the angle of rotation of plane-polarized light. A pure enantiomer has a characteristic non-zero value. | A sample of pure (R)-9-Hydroxyhexadecan-8-one would have a specific [α] value, while the (S)-enantiomer would have the equal and opposite value. |
| Optical Inactivity | Polarimetry | A 50:50 racemic mixture of (R)- and (S)-enantiomers shows a specific rotation of 0°. | A synthetically produced, non-stereoselective sample of this compound would be expected to be optically inactive. |
| Enantiomeric Purity | Polarimetry, Chiral HPLC | Quantifies the excess of one enantiomer over the other in a mixture. | A sample with an observed rotation that is 50% of the pure enantiomer's value has a 50% enantiomeric excess. |
Confirmation of Stereochemistry and Absolute Configuration
Establishing the absolute configuration (the precise three-dimensional arrangement of atoms) of the chiral center at C-9 in this compound is critical for understanding its biological and chemical properties. Several definitive methods are available for this purpose.
Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Studies
Synthesis of Stereoisomeric and Regioisomeric Analogues of 9-Hydroxyhexadecan-8-one
No peer-reviewed articles or patents were identified that describe the synthesis of stereoisomeric or regioisomeric analogues of this compound. The chiral center at the 9-position and the adjacent ketone at the 8-position would allow for the existence of (R)- and (S)-enantiomers. However, methods for their specific synthesis or separation, and the synthesis of isomers where the hydroxyl and keto groups are located at different positions on the hexadecanoyl chain, have not been documented in the available literature.
Chemical Modifications of the Hydroxyl and Ketone Functional Groups
There is no specific information available in the scientific literature concerning the chemical modification of the hydroxyl and ketone functional groups of this compound for SAR studies. While general organic chemistry principles allow for a variety of reactions at these functional groups—such as esterification, etherification, or oxidation of the alcohol, and reduction, oximation, or Wittig reactions at the ketone—no studies have been published that apply these modifications to this specific molecule to explore its structure-activity relationships.
Preparation of Isotopically Labeled Analogues for Mechanistic and Tracer Investigations
No research was found detailing the preparation of isotopically labeled analogues of this compound. The incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) would be valuable for mechanistic and tracer investigations to understand its metabolic fate and mode of action. However, synthetic procedures to introduce such labels into the this compound scaffold have not been reported.
Mechanistic Insights into Biological Interactions of Long Chain Hydroxyketones
Molecular Targets and Binding Mechanisms of Structurally Related Hydroxy Fatty Acids
Research into hydroxy fatty acids has identified several key molecular targets, offering insights into their cellular functions. One of the most significant targets is a class of enzymes known as histone deacetylases (HDACs).
HDACs are crucial regulators of gene expression. They remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that generally represses gene transcription. gsartor.org The inhibition of HDACs by small molecules can induce changes in gene expression, leading to various cellular outcomes like cell cycle arrest and differentiation. nih.gov
Short-chain fatty acids (SCFAs) and other related molecules have been identified as inhibitors of HDACs. gsartor.orgnih.gov For instance, β-hydroxybutyric acid, a ketone body structurally related to hydroxyketones, functions as an inhibitor of class I HDACs, specifically HDAC2 and HDAC3. wikipedia.org The mechanism of inhibition often involves the fatty acid molecule binding to the catalytic site of the HDAC enzyme, which contains a zinc ion, thereby blocking the substrate from accessing it. nih.gov While many potent HDAC inhibitors are hydroxamic acids that act at nanomolar concentrations, fatty acids typically act in the millimolar range. nih.gov
The interaction is not always limited to direct enzyme inhibition. Some hydroxy fatty acids are believed to exert their effects through structural changes in cell membranes rather than specific interactions with protein targets. bohrium.com However, the evidence for direct enzyme modulation is strong for many members of this chemical class.
Table 1: Examples of Structurally Related Fatty Acids and their Interaction with Histone Deacetylases (HDACs)
| Compound Class | Specific Example | Target HDACs | Mechanism of Action |
| Short-Chain Fatty Acids | Butyrate (B1204436) | Class I and IIa | Binds to the catalytic site, acting as an inhibitor. nih.govnih.gov |
| Ketone Bodies | β-Hydroxybutyric acid | Class I (HDAC2, HDAC3) | Acts as an HDAC inhibitor. wikipedia.org |
| Hydroxamic Acids | Trichostatin A (TSA) | Pan-HDAC inhibitor | Binds to the zinc-containing catalytic site. nih.gov |
Cellular Pathways and Regulatory Networks Modulation
By interacting with molecular targets like HDACs, hydroxy fatty acids and their structural relatives can modulate a wide array of cellular pathways and regulatory networks, impacting enzyme activities, gene expression, and protein expression.
The primary enzymatic impact observed for compounds structurally similar to 9-Hydroxyhexadecan-8-one is the inhibition of histone deacetylases (HDACs). This inhibition leads to an increase in the acetylation of histone proteins, which is a key epigenetic modification. researchgate.net This hyperacetylation of histones results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and thereby activating gene expression. gsartor.org
The inhibition of HDACs is a critical mechanism through which these molecules can induce significant changes in cellular function. For example, the inhibition of HDAC activity by butyrate is linked to the suppression of malignant transformation and the stimulation of apoptosis in precancerous cells. gsartor.org Different fatty acids exhibit varying potencies as HDAC inhibitors.
Table 2: Inhibitory Effects of Structurally Related Compounds on HDAC Activity
| Compound | Compound Class | Target Cell Line | Observed Effect |
| Butyrate | Short-Chain Fatty Acid | HT29 (Colon Carcinoma) | Potent HDAC inhibitor, induces cell differentiation. nih.gov |
| Valproic Acid | Short-Chain Fatty Acid | Transformed Cells | HDAC inhibitor, induces differentiation. gsartor.org |
| β-Hydroxybutyric acid | Ketone Body | Hippocampal Cells | Inhibits Class I HDACs (HDAC2, HDAC3). wikipedia.org |
The modulation of enzyme activities, particularly HDACs, has direct consequences on the expression of various genes and proteins that regulate critical cellular processes such as cell cycle progression and signal transduction.
STAT3 (Signal Transducer and Activator of Transcription 3): STAT3 is a key transcription factor involved in cellular signaling pathways that regulate cell growth and proliferation. Aberrant STAT3 activity is often associated with cancer progression. nih.gov Recent studies have shown that specific hydroxy fatty acids can target STAT3 signaling. For instance, hydroxy stearic acids have been found to suppress pancreatic cancer stemness by specifically targeting the STAT3 signaling pathway. researchgate.net STAT3 has also been shown to regulate the expression of enzymes involved in fatty acid synthesis, indicating a feedback loop between lipid metabolism and this signaling pathway. nih.gov
p21WAF1 (Cyclin-Dependent Kinase Inhibitor 1A): The p21 protein is a critical inhibitor of cyclin-dependent kinases (CDKs) and a key regulator of the cell cycle. Induction of p21 leads to cell growth arrest. nih.gov The expression of the CDKN1A gene, which codes for p21, can be influenced by the activity of HDACs. Since hydroxy fatty acids can inhibit HDACs, they can indirectly lead to the upregulation of genes like CDKN1A. This provides a mechanism by which these compounds can halt the cell cycle. nih.gov The induction of p21 expression is a known downstream effect of HDAC inhibitors, which connects the molecular targeting of HDACs by fatty acids to the modulation of key cell cycle regulatory proteins. nih.gov
Role in Inter-organismal Interactions or Stress Responses (e.g., plant-pathogen interactions)
Long-chain hydroxyketones and related oxygenated fatty acids, collectively known as oxylipins, play a crucial role in the communication and interaction between organisms, particularly in the context of plant defense against pathogens. frontiersin.orgnih.gov Plants produce a diverse array of oxylipins in response to pathogen attacks, where they can function as signaling molecules to activate defense mechanisms or as direct antimicrobial agents. lifeasible.commdpi.com
When a plant is attacked by a pathogen, lipids from the plant's cell membranes are released and acted upon by enzymes like lipoxygenases (LOXs) to produce various oxylipins, including hydroxy fatty acids. nih.gov These molecules are key components of plant signaling pathways, including the jasmonic acid pathway, which is critical for defense against certain pathogens. mdpi.com
The functions of these oxylipins in plant defense are multifaceted:
Direct Antimicrobial Activity: Some oxylipins have been shown to directly inhibit the growth and spore germination of pathogenic fungi and oomycetes. lifeasible.com
Signaling for Defense Gene Activation: Oxylipins act as signals that move systemically through the plant to induce the expression of defense-related genes in tissues distant from the initial infection site. nih.gov
Mediating Systemic Resistance: Specific oxylipins have been identified as mobile signals in the xylem that are essential for inducing systemic resistance, a state of heightened defense preparedness throughout the plant. mdpi.com
The structural diversity of oxylipins produced by plants allows for a nuanced response to different types of pathogens. nih.gov This intricate signaling language based on lipid derivatives is a fundamental aspect of plant immunity and highlights the ecological significance of compounds like this compound and its relatives.
Table 3: Role of Plant Oxylipins (Including Hydroxy Fatty Acids) in Defense Against Pathogens
| Oxylipin Class | Biosynthetic Pathway | Role in Plant Defense | Example Pathogens Affected |
| Hydroxy Fatty Acids | Lipoxygenase (LOX) pathway | Direct antimicrobial effects, signaling molecules. lifeasible.comnih.gov | Fusarium spp., Botrytis cinerea nih.govmdpi.com |
| Keto Fatty Acids | Lipoxygenase (LOX) pathway | Systemic signaling for induced resistance. mdpi.com | Colletotrichum graminicola mdpi.com |
| Divinyl Ethers | Divinyl ether synthase pathway | Direct antimicrobial activity. | Various fungi and bacteria |
| Jasmonates | Jasmonic acid pathway | Phytohormone signaling, activation of defense genes. mdpi.com | Necrotrophic pathogens |
Advanced Analytical Methodologies for Detection and Quantification of 9 Hydroxyhexadecan 8 One
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Platforms
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of non-volatile oxidized lipids like 9-Hydroxyhexadecan-8-one. walshmedicalmedia.com This technique combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for identifying and quantifying specific molecules within complex biological mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components of a mixture. When coupled with Electrospray Ionization (ESI) and a Quadrupole-Time-of-Flight (QTOF) mass spectrometer, it becomes a powerful tool for metabolite profiling. ESI is a soft ionization technique that allows for the analysis of large molecules, as it keeps the molecule intact, which is crucial for the correct identification of this compound.
In a typical analysis, the compound would be separated on a reversed-phase HPLC column. theses.czaocs.org The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve protonation and enhance signal in positive ion mode. theses.cz The high-resolution and accurate mass measurement capabilities of QTOF-MS would then allow for the determination of the elemental composition of the parent ion and its fragments, leading to a confident identification of this compound.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller stationary phase particles to provide higher resolution, increased sensitivity, and faster analysis times. waters.com When paired with a QTOF mass spectrometer, UPLC-QTOF-MS is an exceptionally powerful platform for comprehensive, untargeted metabolomics, capable of detecting and identifying a wide array of lipids, including this compound, in complex biological samples. acs.orgnih.gov
The enhanced separation efficiency of UPLC is particularly advantageous in lipidomics, where numerous isomeric and isobaric species can co-elute. nih.gov For instance, a study on serum lipid profiling demonstrated the utility of UPLC-QTOF-MS in resolving various lipid sub-classes, a capability that is directly applicable to distinguishing this compound from other structurally similar lipids. nih.gov The high mass accuracy of the QTOF analyzer is critical in this context, as it allows for the differentiation of compounds with very similar masses.
Table 1: Comparison of HPLC and UPLC for the Analysis of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | <2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | High | Very High |
| System Pressure | Lower | Higher |
| Application | Routine metabolite profiling | Comprehensive, high-throughput metabolomics |
A significant challenge in the LC-MS analysis of biological samples is the "matrix effect," where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. e-b-f.eulongdom.org Phospholipids (B1166683) are notorious for causing matrix effects in plasma and serum samples. e-b-f.eubioanalysis-zone.com Another challenge is the presence of isobaric compounds, which have the same nominal mass as the analyte and can interfere with its detection. nih.govnih.govacs.org
Several strategies can be employed to mitigate these issues:
Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can selectively isolate the analyte and remove a large portion of interfering matrix components. longdom.orgchromatographyonline.com Specialized SPE cartridges designed to remove phospholipids are also available. bioanalysis-zone.com
Optimized Chromatography: Modifying the chromatographic method to improve the separation between this compound and interfering compounds is a primary strategy. longdom.org
Use of Internal Standards: The addition of a stable isotope-labeled internal standard that behaves similarly to the analyte can help to correct for matrix effects and variations in instrument response. longdom.org
High-Resolution Mass Spectrometry: High-resolution instruments like QTOF and Orbitrap can often resolve isobaric interferences, providing a more accurate measurement of the analyte's signal. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile and Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, for a compound like this compound, which contains polar hydroxyl and ketone functional groups, direct analysis is challenging due to its low volatility and potential for thermal degradation in the GC inlet. oup.com Therefore, a crucial step of derivatization is required to make the molecule more volatile and thermally stable. oup.comjfda-online.com
The most common derivatization method for hydroxyl groups is silylation, where a trimethylsilyl (B98337) (TMS) group replaces the active hydrogen. sigmaaldrich.com The ketone group can also be derivatized, for example, by oximation. These derivatization reactions increase the volatility and improve the chromatographic peak shape of the analyte. nih.gov Once derivatized, the compound can be readily separated on a GC column and detected by the mass spectrometer. The resulting electron ionization (EI) mass spectrum will show characteristic fragmentation patterns that can be used for structural elucidation and confirmation of the analyte's identity.
Table 2: Derivatization Strategies for GC-MS Analysis of this compound
| Functional Group | Derivatization Reaction | Reagent Example | Purpose |
| Hydroxyl (-OH) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. sigmaaldrich.com |
| Ketone (C=O) | Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Increases volatility and introduces a highly electronegative group for sensitive detection. mdpi.com |
Metabolomics Profiling and Chemometric Analysis for Biomarker Identification
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological system. walshmedicalmedia.comwaters.com This powerful approach, often utilizing UPLC-QTOF-MS or GC-MS, can generate vast and complex datasets. nih.govbioinformaticsreview.com Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful biological information from these datasets. bioinformaticsreview.comwiley.com
In the context of identifying this compound as a potential biomarker, a typical workflow would involve:
Data Acquisition: Analyzing samples from different groups (e.g., healthy vs. diseased) using an untargeted metabolomics approach.
Data Processing: This includes peak picking, alignment, and normalization to prepare the data for statistical analysis.
Chemometric Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify patterns and highlight metabolites that differ significantly between the groups. metaboanalyst.ca
Biomarker Identification: Features that are found to be statistically significant are then identified based on their mass, retention time, and fragmentation patterns. This is where this compound could be pinpointed as a molecule of interest.
This combination of advanced analytical instrumentation and sophisticated data analysis provides a powerful pipeline for the discovery of novel biomarkers and for gaining a deeper understanding of the biochemical pathways in which they are involved. nih.govfiu.edu
Computational and Theoretical Studies on 9 Hydroxyhexadecan 8 One
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability
Similarly, there is no evidence of molecular dynamics simulations having been conducted on 9-Hydroxyhexadecan-8-one. These simulations are crucial for understanding the conformational changes and stability of a molecule over time in a simulated biological environment. Without these studies, it is not possible to describe the dynamic behavior of this compound, its flexibility, or its interactions with surrounding solvent molecules.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are instrumental in determining the electronic structure, molecular orbitals, and predicting the reactivity of a compound. A search for DFT studies on this compound yielded no specific results. Therefore, information regarding its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), electrostatic potential, and other quantum mechanical properties is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. To create a QSAR model that includes this compound, a dataset of structurally related compounds with measured biological activities would be required. No such QSAR studies featuring this compound were found, precluding any predictive biological analysis based on its structural features.
Future Research Directions and Translational Opportunities for Hydroxyketones
Elucidation of Undiscovered Natural Sources and Precise Biosynthetic Pathways
Currently, the natural occurrence of 9-Hydroxyhexadecan-8-one has not been extensively documented in scientific literature. However, related long-chain hydroxyketones have been isolated from various plant and microbial sources. For instance, long-chain β-hydroxyketones have been identified in the surface lipids of cabbage leaves. nih.gov This suggests that other plant species, as well as microorganisms that metabolize fatty acids, may represent untapped reservoirs of this compound and other similar compounds. Future research should, therefore, focus on systematic screening of diverse biological sources.
The biosynthetic pathways leading to long-chain hydroxyketones are also not well-defined. It is hypothesized that they are derived from fatty acid metabolism. The process may involve the oxidation of fatty acids at specific carbon positions to introduce a hydroxyl group, followed by further oxidation to a ketone. The synthesis of ketone bodies in organisms, which involves the breakdown of fatty acids into acetyl-CoA, provides a general model for how fatty acid-derived ketones are produced. nih.govwikipedia.orgresearchgate.netyoutube.com Pinpointing the specific enzymes and genetic pathways responsible for the production of this compound will be crucial. This will likely involve a combination of metabolomics to identify intermediates and genomics to identify candidate genes encoding for enzymes such as hydroxylases and dehydrogenases. A deeper understanding of these pathways is essential for both explaining the compound's natural roles and for developing bio-based production methods.
Development of Targeted Synthetic Routes and Engineered Biocatalysts for Sustainable Production
The chemical synthesis of α-hydroxy ketones can be challenging due to issues with selectivity and the need for harsh reaction conditions. nih.govresearchgate.net Biocatalytic approaches offer a promising, sustainable alternative for the production of this compound. These methods utilize enzymes or whole microorganisms to carry out specific chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.netacs.orgnih.gov
Several biocatalytic strategies have been successfully employed for the synthesis of other α-hydroxy ketones and could be adapted for long-chain variants:
Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes can catalyze the formation of α-hydroxy ketones from aldehydes. nih.govacs.org
Hydrolases and Lipases: These can be used for the kinetic resolution of racemic mixtures of hydroxyketones to produce enantiomerically pure compounds. nih.govacs.org
Redox Enzymes: Oxidoreductases from microorganisms can be used for the selective oxidation of diols to form hydroxyketones or the reduction of diketones. nih.govacs.orgnih.gov
P450 Monooxygenases: These enzymes are known to hydroxylate fatty acids at various positions and could be engineered to specifically target the C-9 position of a hexadecanoyl precursor. nih.gov
Future research in this area will involve the discovery of novel enzymes with activity towards long-chain fatty acid derivatives and the engineering of existing enzymes to improve their efficiency and specificity for producing this compound. nih.govocl-journal.orgnih.govresearchgate.netchemrxiv.org The development of robust microbial cell factories that can convert renewable feedstocks into the desired product is a key goal for sustainable and scalable production.
Exploration of Novel Biological Functions and Mechanistic Applications
The biological functions of this compound are currently unknown. However, its structure as a long-chain hydroxyketone suggests potential roles as a signaling molecule, similar to other lipid-derived mediators. wikipedia.orglongdom.orgqiagen.comnih.govjohnshopkins.edu Lipid signaling pathways are crucial for a wide range of cellular processes, including inflammation, immune responses, and cell proliferation. longdom.orgqiagen.com It is plausible that this compound could interact with specific cellular receptors or enzymes to modulate these pathways.
Future investigations should aim to:
Screen for Biological Activities: Assess the effects of this compound in various biological assays to identify potential activities, such as anti-inflammatory, antimicrobial, or anticancer effects.
Identify Molecular Targets: Utilize techniques such as affinity chromatography and proteomics to identify the specific proteins that this compound binds to within the cell.
Elucidate Mechanisms of Action: Once targets are identified, further studies will be needed to understand how the binding of this compound to these targets leads to a physiological response.
Uncovering the biological roles of this compound could open up new avenues for therapeutic interventions in a variety of diseases.
Advancements in Analytical and Computational Tools for Comprehensive Profiling and Discovery
The study of this compound and other long-chain hydroxyketones will be greatly facilitated by advancements in analytical and computational techniques.
Analytical Tools:
Lipidomics, the large-scale study of lipids, employs a range of powerful analytical techniques that are well-suited for the detection and quantification of hydroxyketones in complex biological samples. researchgate.netcreative-proteomics.comnih.govbohrium.commetwarebio.com Key methods include:
Mass Spectrometry (MS): Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the separation and identification of lipids. researchgate.netcreative-proteomics.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, which is crucial for the unambiguous identification of novel compounds. researchgate.net
Spectroscopic Techniques: Methods like Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy can also be used for the characterization of lipids. researchgate.net
Future developments in these techniques, particularly in improving sensitivity and resolution, will be critical for discovering new natural sources of hydroxyketones and for profiling their changes in different biological states.
Computational Tools:
Computational approaches are becoming increasingly important in the discovery and characterization of novel bioactive compounds. acs.orgnih.gov For this compound, computational tools can be applied to:
Predict Biological Activity: Machine learning models and docking simulations can be used to predict the potential biological targets and functions of the molecule based on its structure. nih.govmdpi.com
Model Biosynthetic Pathways: Computational tools can help in the reconstruction of metabolic pathways and the identification of key enzymes involved in the biosynthesis of hydroxyketones.
Design Engineered Biocatalysts: Molecular modeling and simulation can guide the protein engineering of enzymes for improved production of this compound.
The integration of advanced analytical and computational methods will be a powerful engine for driving future research on hydroxyketones and translating fundamental discoveries into practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
